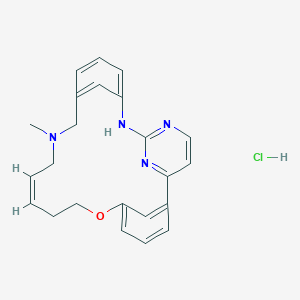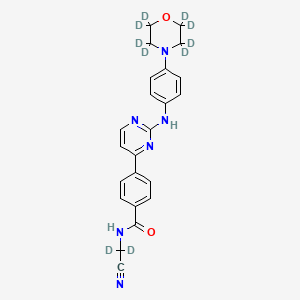
Cox-1/2-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cox-1/2-IN-2 is a potent and selective inhibitor of cyclooxygenase enzymes, specifically targeting both cyclooxygenase-1 and cyclooxygenase-2. Cyclooxygenase enzymes play a crucial role in the biosynthesis of prostanoids, including prostaglandins, which are involved in inflammation and pain. Inhibitors of these enzymes have significant therapeutic potential in treating inflammatory diseases and certain types of cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cox-1/2-IN-2 typically involves the preparation of quinazoline derivatives. One common method includes the reaction of 2-aminobenzamide with various substituted benzaldehydes under acidic conditions to form the quinazoline core. This core is then further modified by introducing different substituents at specific positions to enhance its inhibitory activity against cyclooxygenase enzymes .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. Purification is achieved through crystallization and chromatographic techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Cox-1/2-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents to the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, each with distinct inhibitory activities against cyclooxygenase enzymes .
Aplicaciones Científicas De Investigación
Cox-1/2-IN-2 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of cyclooxygenase enzymes and the synthesis of related inhibitors.
Biology: Employed in research to understand the role of cyclooxygenase enzymes in cellular processes and inflammation.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, cancer, and neurodegenerative disorders.
Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in pharmaceutical research .
Mecanismo De Acción
Cox-1/2-IN-2 exerts its effects by selectively inhibiting the cyclooxygenase-1 and cyclooxygenase-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which mediate inflammation and pain. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain. The molecular targets include the active sites of cyclooxygenase-1 and cyclooxygenase-2, where the compound binds and prevents the enzymatic activity .
Comparación Con Compuestos Similares
Similar Compounds
Celecoxib: A selective cyclooxygenase-2 inhibitor used to treat pain and inflammation.
Rofecoxib: Another selective cyclooxygenase-2 inhibitor, previously used for pain management but withdrawn due to cardiovascular risks.
Etoricoxib: A selective cyclooxygenase-2 inhibitor used for similar indications as celecoxib
Uniqueness
Cox-1/2-IN-2 is unique in its ability to selectively inhibit both cyclooxygenase-1 and cyclooxygenase-2, providing a broader spectrum of inhibition compared to compounds that target only one isoform. This dual inhibition can potentially offer more comprehensive therapeutic effects in treating inflammatory conditions and certain cancers .
Propiedades
Fórmula molecular |
C15H10ClIN2O |
|---|---|
Peso molecular |
396.61 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-6-iodo-4-methyl-3-oxidoquinazolin-3-ium |
InChI |
InChI=1S/C15H10ClIN2O/c1-9-13-8-12(17)6-7-14(13)18-15(19(9)20)10-2-4-11(16)5-3-10/h2-8H,1H3 |
Clave InChI |
CXLUYTKUJDTZLA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C(C=CC2=NC(=[N+]1[O-])C3=CC=C(C=C3)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


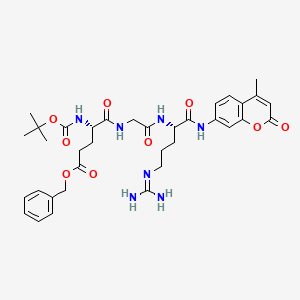

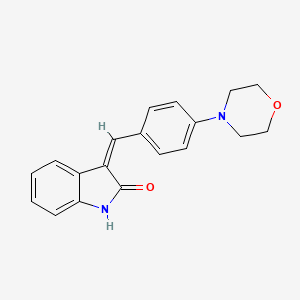
![(5Z)-5-[[3-(dimethylamino)phenyl]methylidene]-2-methyl-3-[2-[4-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenoxy]ethyl]imidazol-4-one](/img/structure/B12408487.png)
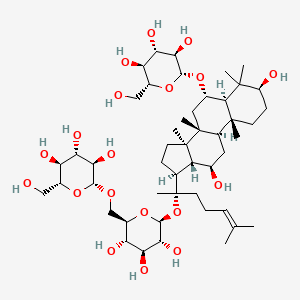

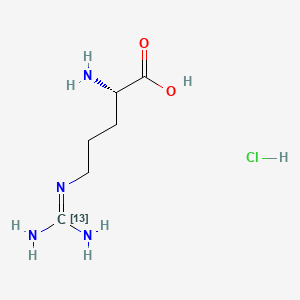
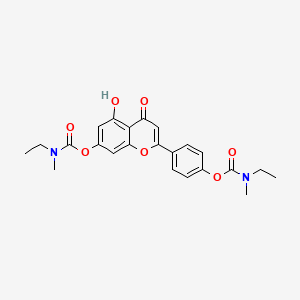


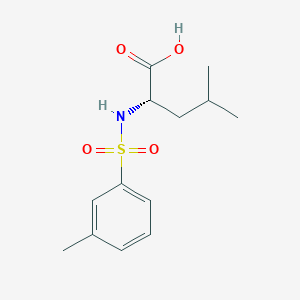
![2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid](/img/structure/B12408559.png)
